
4-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide is a chemical entity that appears to be designed for pharmacological applications, given the presence of a piperazine ring and sulfonyl group, which are common in drug molecules. The fluorine atoms may enhance the compound's ability to interact with biological targets due to their electronegativity and size.
Synthesis Analysis
The synthesis of related compounds involves the incorporation of piperazine and sulfonyl moieties into the molecular structure. For instance, a sulfonate reagent with a substituted piperazine was synthesized for analytical derivatization in liquid chromatography, indicating that similar synthetic routes could be employed for the target compound . Additionally, a series of benzamides with a piperazinyl moiety were synthesized as potential therapeutic agents for Alzheimer’s disease, suggesting that the synthesis of the target compound might involve similar steps in attaching the piperazine to the benzamide core .
Molecular Structure Analysis
The molecular structure of related benzenesulfonamide compounds has been studied using density functional theory (DFT), which provides insights into the optimized structures, molecular electrostatic potential, and leading molecular orbital . These studies are crucial for understanding the conformation and electronic properties of the target compound, which can influence its biological activity.
Chemical Reactions Analysis
The chemical reactivity of compounds with similar structures has been explored in the context of their pharmacological potential. For example, the derivatization reagent mentioned earlier can be removed after derivatization by acid treatment, which could be relevant for the target compound if it undergoes similar reactions . The enzyme inhibition activity of benzamides with a piperazinyl moiety against butyrylcholinesterase suggests that the target compound may also be designed to interact with biological enzymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized by various techniques, including IR, 1H-NMR, and EI-MS spectral data . These properties are essential for understanding the behavior of the target compound in biological systems and its potential as a therapeutic agent. The antimicrobial activity of fluoro-substituted sulphonamide benzothiazole compounds indicates that the target compound may also possess antimicrobial properties due to the presence of the sulfonyl group and fluorine atoms .
Scientific Research Applications
Alzheimer's Disease Research
4-fluoro-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzamide derivatives, such as 4-[F-18]fluoro-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-N-(2-pyridinyl)benzamide, have been applied in Alzheimer's disease (AD) research. Using positron emission tomography (PET), these compounds, serving as selective serotonin 1A (5-HT(1A)) molecular imaging probes, quantified 5-HT(1A) receptor densities in the brains of Alzheimer's disease patients. Significant decreases in receptor densities were observed in both the hippocampi and raphe nuclei of AD patients compared to controls, correlating with the severity of clinical symptoms and decreased glucose utilization in the brain. This research underlines the utility of such compounds in diagnosing and understanding the progression of Alzheimer's disease (Kepe et al., 2006).
Analytical Chemistry
In analytical chemistry, derivatives of this compound have been synthesized for use in liquid chromatography. For instance, a new sulfonate reagent, 2-(2-naphthoxy)ethyl 2-[1-(4-benzyl)-piperazyl]ethanesulfonate, was created for analytical derivatization in liquid chromatography. This reagent comprises a fluorophore for sensitive detection after tagging to an analyte, demonstrating the compound's utility in enhancing detection sensitivity in chromatographic analyses (Hsin‐Lung Wu et al., 1997).
Radiopharmaceutical Development
Compounds related to this compound, like [18F]GBR 12909, have been prepared with high specificity and affinity as inhibitors of dopamine reuptake, highlighting their potential as radiopharmaceuticals for imaging dopamine transporters in neurological disorders. Such compounds offer insights into the dopaminergic system's role in various diseases and the development of diagnostic tools in neurology (M. Haka & M. Kilbourn, 1990).
properties
IUPAC Name |
4-fluoro-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F2N3O3S/c20-16-3-1-15(2-4-16)19(25)22-9-14-28(26,27)24-12-10-23(11-13-24)18-7-5-17(21)6-8-18/h1-8H,9-14H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRVRAQFYFUTBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)CCNC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-((4-oxo-9-(2,2,6,6-tetramethylpiperidin-4-yl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2530822.png)
![8-methoxy-3-(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2530823.png)
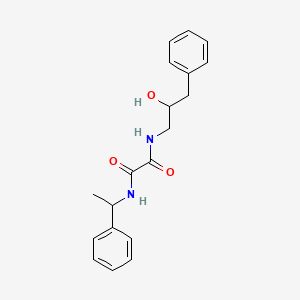
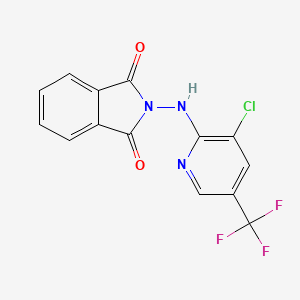
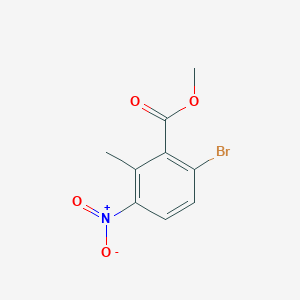
![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-2-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2530830.png)
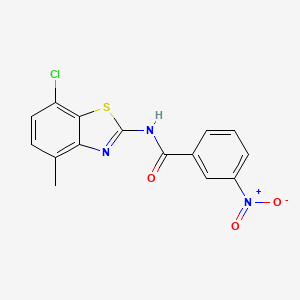
![4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2530832.png)
![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2530834.png)

![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2530838.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2530839.png)
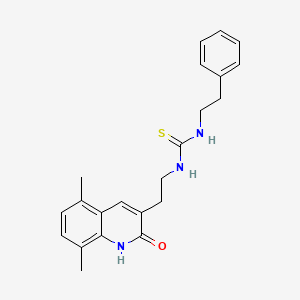
![6-CHloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine](/img/structure/B2530842.png)